4-((3-fluoro-4-methoxybenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
Description
This compound is a piperidine-1-carboxamide derivative featuring two key structural motifs:
- N-(2-methoxyphenyl)piperidine-1-carboxamide backbone: A piperidine ring linked to a 2-methoxyphenyl group via a carboxamide bond.
- (3-Fluoro-4-methoxybenzamido)methyl substituent: A benzamide group substituted with fluorine and methoxy moieties, connected to the piperidine via a methylene bridge.
Properties
IUPAC Name |
4-[[(3-fluoro-4-methoxybenzoyl)amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4/c1-29-19-8-7-16(13-17(19)23)21(27)24-14-15-9-11-26(12-10-15)22(28)25-18-5-3-4-6-20(18)30-2/h3-8,13,15H,9-12,14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLCESZPWSCHCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Piperidine-1-Carboxamide Derivatives
Key Observations :
- Substituents on the piperidine or benzamide rings significantly influence physicochemical properties.
- High yields (>90%) in piperidine carboxamide synthesis (e.g., Compound 10 in ) suggest robust methodologies for analogous compounds .
Substituent Effects on Bioactivity
- Fluorine and Methoxy Groups: The 3-fluoro-4-methoxy substitution on the benzamide moiety may enhance metabolic stability and lipophilicity compared to non-halogenated analogs (e.g., 4-methoxyphenyl derivatives in ) .
- 2-Methoxyphenyl vs. Other Aryl Groups : Compounds with N-(2-methoxyphenyl) (e.g., ) often exhibit improved selectivity for target receptors compared to bulkier substituents like 3,5-difluorophenyl .
Pharmacological Implications of Structural Analogues
- TAAR1 Agonists : Piperidine carboxamides in were evaluated as TAAR1 agonists, highlighting the scaffold’s relevance in neuropsychiatric drug discovery .
- Antimicrobial Activity : ML267 (), a piperazine-1-carbothioamide, inhibits bacterial phosphopantetheinyl transferase, suggesting broad applicability of carboxamide derivatives .
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